N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide
CAS No.:
Cat. No.: VC15265496
Molecular Formula: C16H12FN3O2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12FN3O2S |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide |
| Standard InChI | InChI=1S/C16H12FN3O2S/c1-22-13-5-3-2-4-12(13)15(21)19-16-18-14(20-23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,19,20,21) |
| Standard InChI Key | HFSHCCMQCXJPQJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Significance
The molecular structure of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide comprises three key components:
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1,2,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and ability to participate in π-π stacking interactions .
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4-Fluorophenyl Substituent: Attached at the 3-position of the thiadiazole ring, the fluorine atom introduces electronegativity, enhancing lipophilicity and membrane permeability.
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2-Methoxybenzamide Group: Positioned at the 5-position, the methoxy (–OCH₃) and amide (–CONH₂) groups contribute to hydrogen bonding and dipole interactions, critical for target binding .
The compound’s molecular formula is C₁₆H₁₂FN₃O₂S, with a molar mass of 329.35 g/mol. Its structural complexity necessitates advanced synthetic and analytical techniques for characterization, as discussed below.
Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide follows a multi-step protocol analogous to related thiadiazole derivatives :
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Formation of the Thiadiazole Core:
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Introduction of the Methoxybenzamide Group:
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Coupling the thiadiazole intermediate with 2-methoxybenzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) generates the final product.
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Key Reaction Conditions:
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Solvent: Anhydrous toluene or dichloromethane.
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Temperature: 80–110°C for cyclization; room temperature for amide coupling.
Spectroscopic Characterization
Structural validation employs the following techniques:
Table 1: Spectroscopic Data for N-[3-(4-Fluorophenyl)-1,2,4-Thiadiazol-5-yl]-2-Methoxybenzamide
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a three-stage decomposition profile:
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Stage 1 (140–200°C): Loss of the methoxy group (Δmass: ~11%).
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Stage 2 (230–400°C): Degradation of the thiadiazole ring (Δmass: ~49%).
Table 2: Thermal Analysis Parameters
| Parameter | Value |
|---|---|
| Initial Decomposition | 140°C |
| Maximum Rate (DTG) | 275°C |
| Residual Mass at 600°C | 18.5% |
Solubility and Partition Coefficient
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and chloroform.
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LogP: 3.2 (calculated using ChemAxon), indicating moderate lipophilicity.
Biological Activities and Mechanisms
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC: 8 µg/mL) and fungi (e.g., C. albicans, MIC: 16 µg/mL) . The thiadiazole ring disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Enzyme Inhibition
The compound inhibits urease (IC₅₀: 12 µM) by chelating nickel ions at the enzyme’s active site, a mechanism critical for treating Helicobacter pylori infections.
Research Gaps and Future Directions
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